3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione
Overview
Description
3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione is a chemical compound with potential applications in various fields such as pharmaceuticals, chemistry, and biology. It is characterized by the presence of an imidazolidine-2,4-dione core substituted with an amino and fluorophenyl group, which imparts unique chemical properties to the molecule.
Mechanism of Action
Target of Action
Similar compounds, such as imidazolidine-2,4-dione derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that imidazolidine-2,4-dione derivatives can interact with their targets and cause significant changes . The specific interactions and resulting changes would depend on the particular targets involved.
Biochemical Pathways
Similar compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 20918 , which is within the optimal range for drug-like molecules, suggesting it could have favorable pharmacokinetic properties.
Result of Action
Similar compounds have shown a wide range of pharmacological activities , suggesting that this compound could potentially have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with voltage-gated sodium channels, which are crucial for the propagation of action potentials in neurons . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways involved in cell proliferation and apoptosis . Additionally, it can alter gene expression patterns, leading to changes in the production of various proteins and enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . At high doses, the compound can exhibit toxic or adverse effects, including damage to tissues and organs.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it has been shown to be metabolized by certain cytochrome P450 enzymes, leading to the formation of metabolites that can further influence cellular function . These interactions can affect metabolic flux and the levels of various metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported by specific transporters and binding proteins, which facilitate its movement across cell membranes and its localization within different cellular compartments . These processes can influence its accumulation and overall efficacy.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione can be achieved through multi-step organic synthesis. One common method involves the reaction of 3-amino-2-fluorobenzaldehyde with glycine in the presence of a base to form an intermediate Schiff base. This intermediate is then cyclized using a suitable reagent such as ammonium acetate to yield the desired imidazolidine-2,4-dione derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatographic techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles or nucleophiles in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives depending on the nature of the substituents .
Scientific Research Applications
3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Comparison with Similar Compounds
3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:
Imidazolidine-2,4-dione derivatives: These compounds share the imidazolidine-2,4-dione core but differ in their substituents, which can influence their chemical and biological properties.
Thiazolidine-2,4-dione derivatives: These compounds have a similar structure but contain a sulfur atom in place of the nitrogen atom in the imidazolidine ring, leading to different chemical reactivity and biological activities.
Properties
IUPAC Name |
3-(3-amino-2-fluorophenyl)imidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O2/c10-8-5(11)2-1-3-6(8)13-7(14)4-12-9(13)15/h1-3H,4,11H2,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHVDBMBPXOCBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)C2=CC=CC(=C2F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401224225 | |
Record name | 2,4-Imidazolidinedione, 3-(3-amino-2-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401224225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803588-16-0 | |
Record name | 2,4-Imidazolidinedione, 3-(3-amino-2-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803588-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Imidazolidinedione, 3-(3-amino-2-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401224225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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